![molecular formula C28H48N4O18 B566711 N-乙酰-D-葡萄糖胺 β(1-3)[N-乙酰-D-葡萄糖胺 β(1-6)]-D-半乳糖胺-α-苏氨酸 CAS No. 1304646-03-4](/img/structure/B566711.png)
N-乙酰-D-葡萄糖胺 β(1-3)[N-乙酰-D-葡萄糖胺 β(1-6)]-D-半乳糖胺-α-苏氨酸
描述
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr: is a complex carbohydrate structure, also known as a glycopeptide. It consists of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues linked to a threonine (Thr) amino acid. This compound is significant in the study of glycosylation, a process where sugars are attached to proteins or lipids, influencing their function and stability .
科学研究应用
Chemistry: In chemistry, GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates .
Biology: In biological research, this compound is crucial for understanding cell recognition and signaling mechanisms. It is often used in studies related to cell adhesion, migration, and immune response .
Medicine: In medicine, GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is explored for its potential in drug delivery systems and vaccine development. Its ability to target specific cells makes it a valuable tool in designing targeted therapies .
Industry: In the industrial sector, this compound is used in the production of glycoproteins and other glycosylated products. It is also employed in the development of biosensors and diagnostic tools .
作用机制
Target of Action
The primary target of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is the B3GNTs . B3GNTs are responsible for linking N-acetylglucosamine (GlcNAc) with galactose using a β1,3 linkage to form a disaccharide structure . This compound plays a significant role in cell recognition and signal transduction processes .
Mode of Action
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr interacts with its targets by participating in the synthesis of unique carbohydrate structures . It is involved in the glycosylation of alpha-dystroglycan (DAG1), acting coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose .
Biochemical Pathways
The compound affects the biosynthesis of the phosphorylated O-mannosyl trisaccharide (N-acetylgalactosamine-beta-3-N-acetylglucosamine-beta-4- (phosphate-6-)mannose), a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .
Pharmacokinetics
It is known that the compound is a solid at 20°c and should be stored at temperatures below 0°c . This information suggests that the compound’s bioavailability may be influenced by temperature and other environmental conditions.
Result of Action
The result of the action of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is the formation of a unique carbohydrate structure that is crucial for cell recognition and signal transduction . This structure is also essential for the high-affinity binding of laminin G-like domain-containing extracellular proteins .
Action Environment
The action, efficacy, and stability of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr are influenced by environmental factors such as temperature . For instance, the compound is a solid at 20°C and should be stored at temperatures below 0°C to maintain its stability . Therefore, the environment plays a crucial role in the compound’s action and stability.
生化分析
Biochemical Properties
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in important biochemical reactions within cells . It interacts with various enzymes, proteins, and other biomolecules.
Cellular Effects
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves multiple steps of glycosylation reactions. Typically, the synthesis starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, often catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions usually involve controlled temperatures and pH levels to ensure the correct formation of glycosidic bonds .
Industrial Production Methods: Industrial production of such complex glycopeptides is challenging due to the specificity required in glycosylation reactions. Enzymatic synthesis using glycosyltransferases is a preferred method in industrial settings due to its high specificity and efficiency. Chemical synthesis methods are also employed but require extensive purification steps to obtain the desired product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar residues.
Reduction: Reduction reactions can occur at the carbonyl groups of the sugar residues.
Substitution: Substitution reactions can take place at the amino groups of the sugar residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .
相似化合物的比较
GlcNAc beta(1-3)GalNAc-alpha-Thr: This compound lacks the additional GlcNAc residue linked at the beta(1-6) position.
GlcNAc beta(1-4)GalNAc-alpha-Thr: This compound has a different linkage pattern between the sugar residues.
Uniqueness: GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is unique due to its specific glycosylation pattern, which influences its binding properties and biological activity. The presence of both beta(1-3) and beta(1-6) linkages provides a distinct structural conformation that is crucial for its function in biological systems .
属性
IUPAC Name |
(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12+,13+,14+,15+,16+,17+,18+,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHOSGHOVCLLL-NQHHJXOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)NC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N4O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693688 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304646-03-4 | |
| Record name | (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


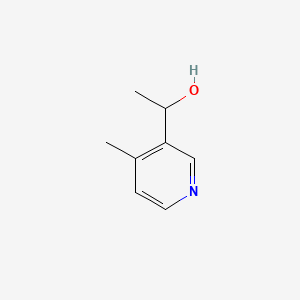

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
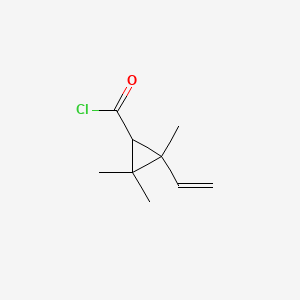
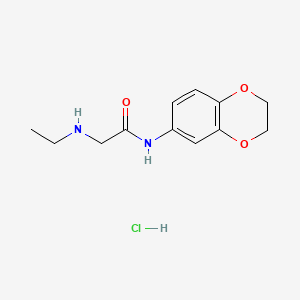
![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)
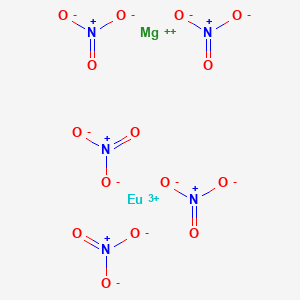
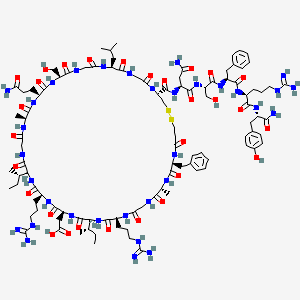

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate](/img/structure/B566651.png)
